molecular formula C11H11N3O3 B11041699 4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11041699
M. Wt: 233.22 g/mol
InChI Key: IJZFEMOLYXFPMN-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group at the 4-position and an oxadiazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions. This reaction forms the 1,2,5-oxadiazole ring.

    Coupling with Benzamide: The oxadiazole derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methyl-1,2,4-oxadiazol-3-yl)benzamide: Similar structure but with a different oxadiazole ring.

    4-methoxy-N-(4-methyl-1,3,4-oxadiazol-3-yl)benzamide: Another isomer with a different oxadiazole ring.

    4-methoxy-N-(4-methyl-1,2,5-thiadiazol-3-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific positioning of the oxadiazole ring and the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the 1,2,5-oxadiazole ring can confer distinct electronic properties compared to other isomers or related compounds.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H11N3O3/c1-7-10(14-17-13-7)12-11(15)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,14,15)

InChI Key

IJZFEMOLYXFPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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